molecular formula C17H25NO2 B14467685 2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate CAS No. 69825-09-8

2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate

Cat. No.: B14467685
CAS No.: 69825-09-8
M. Wt: 275.4 g/mol
InChI Key: GGISPEWAEPDJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and a phenylacetate moiety. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate typically involves the esterification of 2,2,6,6-Tetramethylpiperidin-4-ol with phenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a sterically hindered piperidine ring and a phenylacetate group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

69825-09-8

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 2-phenylacetate

InChI

InChI=1S/C17H25NO2/c1-16(2)11-14(12-17(3,4)18-16)20-15(19)10-13-8-6-5-7-9-13/h5-9,14,18H,10-12H2,1-4H3

InChI Key

GGISPEWAEPDJDE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.